![molecular formula C32H22CrN10O8.Na<br>C32H22CrN10NaO8 B14467645 sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate CAS No. 69882-08-2](/img/structure/B14467645.png)
sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate is a complex coordination compound It features a chromium ion coordinated with multiple ligands, including pyrazolone derivatives and nitrophenyl diazenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the ligands. The pyrazolone derivatives and nitrophenyl diazenyl groups are synthesized separately through standard organic synthesis techniques. These ligands are then coordinated with a chromium(3+) ion in the presence of sodium ions to form the final complex. The reaction conditions typically involve controlled temperatures and pH levels to ensure proper coordination and stability of the complex.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the ligands followed by their coordination with chromium ions. The process would be optimized for efficiency and yield, with careful control of reaction parameters to maintain the purity and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The chromium center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced, affecting the oxidation state of the chromium ion and potentially altering the coordination environment.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, leading to different coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium complexes, while substitution reactions can produce a variety of coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a catalyst in various organic reactions due to its complex coordination environment.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme mimetics and metalloprotein interactions.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of its redox properties and ability to interact with biological targets.
Industry: The compound can be used in materials science for the development of advanced materials with specific electronic and magnetic properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves the interaction of the chromium center with various molecular targets. The chromium ion can participate in redox reactions, altering the oxidation state of the compound and affecting its reactivity. The ligands play a crucial role in stabilizing the complex and modulating its interactions with other molecules. The pathways involved include electron transfer processes and coordination chemistry interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromium(III) acetylacetonate: Another chromium coordination compound with different ligands.
Chromium(III) chloride: A simpler chromium compound with chloride ligands.
Chromium(III) sulfate: A chromium compound with sulfate ligands.
Uniqueness
What sets this compound apart is its complex structure and the presence of multiple functional groups in the ligands. This complexity allows for a wide range of chemical reactivity and potential applications that simpler chromium compounds may not offer. The combination of pyrazolone derivatives and nitrophenyl diazenyl groups provides unique electronic and steric properties, making this compound particularly interesting for research and industrial applications.
Eigenschaften
CAS-Nummer |
69882-08-2 |
|---|---|
Molekularformel |
C32H22CrN10O8.Na C32H22CrN10NaO8 |
Molekulargewicht |
749.6 g/mol |
IUPAC-Name |
sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate |
InChI |
InChI=1S/C16H13N5O4.C16H11N5O4.Cr.Na/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;;/h2-9,22-23H,1H3;2-9H,1H3;;/q;-2;+3;+1/p-2 |
InChI-Schlüssel |
IGXHZALBDRXSSM-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=O)C1=NN=C2C=C(C=CC2=O)N([O-])[O-])C3=CC=CC=C3.[Na+].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


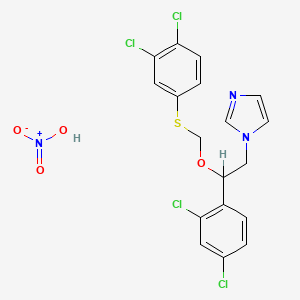
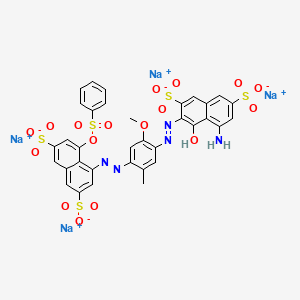
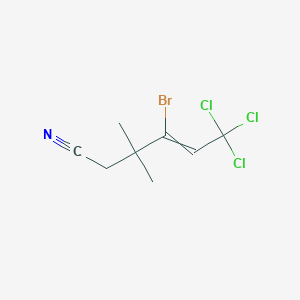


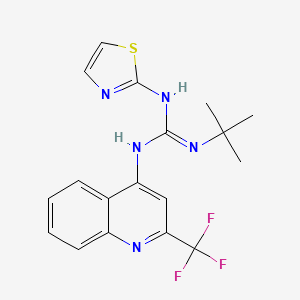
![2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14467608.png)
![3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14467614.png)

![1-({[(2,6-Dichlorophenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14467621.png)
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)ethan-1-one](/img/structure/B14467627.png)
![Silane, trimethyl[(1Z)-1-octenyloxy]-](/img/structure/B14467632.png)
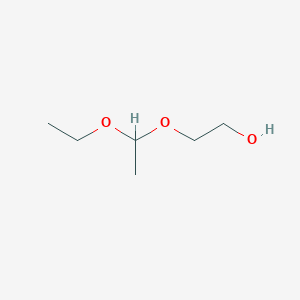
![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)
